molecular formula C9H12N2O3 B1302353 3,4-Dimethoxybenzohydrazide CAS No. 41764-74-3

3,4-Dimethoxybenzohydrazide

Cat. No.: B1302353
CAS No.: 41764-74-3
M. Wt: 196.2 g/mol
InChI Key: LJMQIGMMUZLDOC-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3. It is a derivative of benzohydrazide, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions.

Scientific Research Applications

3,4-Dimethoxybenzohydrazide has a wide range of applications in scientific research:

Safety and Hazards

3,4-Dimethoxybenzohydrazide is classified as a hazardous chemical. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 3,4-Dimethoxybenzohydrazide is the multidrug efflux pump (MATE) . This protein plays a crucial role in the efflux of toxic substances and drugs out of cells, contributing to multidrug resistance in many organisms.

Mode of Action

This compound interacts with the MATE protein, potentially inhibiting its function It’s guided by the pharmacophoric features of the co-crystallized native inhibitor of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the efflux of toxic substances and drugs. By targeting the MATE protein, this compound could disrupt these pathways, leading to an accumulation of toxic substances or drugs within the cells .

Pharmacokinetics

Admet studies were performed to investigate the physicochemical/pharmacokinetics features and toxicity parameters of the synthesized derivatives . These studies are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antimicrobial activities. It has shown promising antibacterial and antifungal activities, particularly against S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, and C. albicans .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzohydrazide can be synthesized through the reaction of methyl 3,4-dimethoxybenzoate with hydrazine hydrate. The reaction is typically carried out in ethanol under reflux conditions for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by adding n-hexane. The precipitate is then collected and washed with cold water to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzohydrazone derivatives, while reduction can produce hydrazine derivatives .

Comparison with Similar Compounds

    3,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.

    3,4-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of a hydrazide group.

    3,4-Dimethoxybenzylamine: Features an amine group instead of a hydrazide group.

Uniqueness: 3,4-Dimethoxybenzohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide group allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and medicinal research .

Properties

IUPAC Name

3,4-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(12)11-10)5-8(7)14-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQIGMMUZLDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194589
Record name Veratrohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41764-74-3
Record name Benzoic acid, 3,4-dimethoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41764-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veratrohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041764743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veratrohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Veratrohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERATROHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ9HKF6NG
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Synthesis routes and methods

Procedure details

A mixture of 9.8 g (0.05 mol) of methyl 3,4-dimethoxybenzoate and 15 ml of 85% water containing hydrazine was refluxed for 2.5 hours with stirring. The reaction mixture was cooled and the crystals formed were recovered by filtration and washed with water to provide 3,4-dimethoxybenzoic acid hydrazide. The yield was quantitative.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 3,4-Dimethoxybenzohydrazide derivatives against microbes?

A: Current research suggests that this compound derivatives target the multidrug efflux pump (MATE) in microbes. [] MATE pumps are transmembrane proteins that bacteria and fungi use to expel antimicrobial agents from their cells, contributing to multidrug resistance. By inhibiting MATE pumps, these derivatives can potentially overcome resistance and enhance the effectiveness of existing antibiotics. []

Q2: What structural features of this compound contribute to its biological activity?

A: The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the benzene ring of this compound significantly influences its antimicrobial activity. [] For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the benzene ring can affect the molecule's binding affinity to the MATE pump and consequently its potency. [] Additionally, the hydrazide moiety (-CONHNH2) plays a crucial role in forming hydrogen bonds with the target protein, contributing to the overall binding stability. []

Q3: What computational studies have been performed on this compound derivatives and what insights have they provided?

A: Molecular docking studies have been conducted to understand the binding modes of this compound derivatives with MATE proteins. [] These simulations help visualize the interaction between the compound and the target protein at a molecular level, identifying key binding sites and amino acid residues involved in the interaction. [] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been performed to predict the pharmacokinetic properties and potential toxicity of these derivatives, providing valuable information for drug development. []

Q4: Are there any in vivo studies supporting the antimicrobial activity of this compound derivatives?

A: Promising this compound derivatives have undergone in vivo testing in animal models to evaluate their efficacy and safety. [] This research involved biochemical analysis and histological examination of liver and kidney tissues to assess potential toxicity and evaluate the compound's effects on organ function. [] These studies provide valuable insights into the compound's behavior in a living organism and its potential for clinical translation.

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